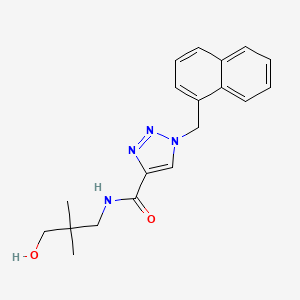
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate, also known as MCHP-TFPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been found to have potential applications in various fields such as organic electronics, lubricants, and plasticizers. In the field of organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been used as a dopant in organic field-effect transistors (OFETs) to improve their performance. In lubricants, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been found to have excellent anti-wear and anti-friction properties. In plasticizers, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been used as a replacement for traditional phthalate plasticizers due to its lower toxicity and higher thermal stability.
Mechanism of Action
The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate is not fully understood. However, it is believed that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate interacts with the surface of materials, forming a thin film that reduces friction and wear. In OFETs, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate acts as a dopant, improving the conductivity of the organic semiconductor.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate. However, some studies have suggested that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate may have low toxicity and may not have significant effects on the environment.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate in lab experiments is its high purity and stability. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has a long shelf life and does not degrade easily. However, one limitation is that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate is relatively expensive compared to other chemicals, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate. One direction is to investigate its potential applications in other fields such as biomedicine and energy storage. Another direction is to further understand its mechanism of action and how it interacts with different materials. Additionally, research could be conducted to optimize the synthesis method of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate to improve its yield and reduce its cost.
Synthesis Methods
The synthesis of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate involves the reaction of 4-methylcyclohexanol with 2,2,3,3-tetrafluoropropyl phthalic anhydride in the presence of a catalyst. The resulting product is a clear liquid that is soluble in organic solvents such as chloroform and dichloromethane.
properties
IUPAC Name |
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4O4/c1-11-6-8-12(9-7-11)26-16(24)14-5-3-2-4-13(14)15(23)25-10-18(21,22)17(19)20/h2-5,11-12,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUKDJXKWMJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
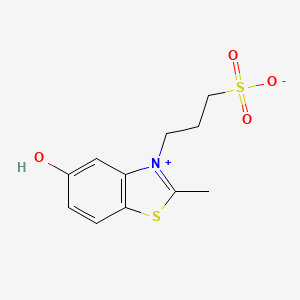

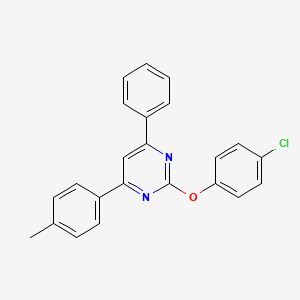
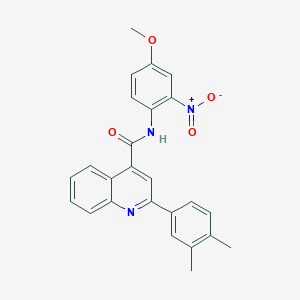
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
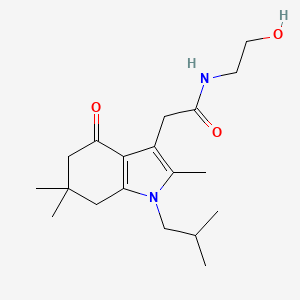
![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
